1-(2,4-Dinitrophenyl)-4-ethylpiperazine
Description
1-(2,4-Dinitrophenyl)-4-ethylpiperazine is a piperazine derivative featuring a 2,4-dinitrophenyl group at the 1-position and an ethyl substituent at the 4-position of the piperazine ring. The dinitrophenyl moiety is a strong electron-withdrawing group, which significantly influences the compound's electronic properties and reactivity.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-2-13-5-7-14(8-6-13)11-4-3-10(15(17)18)9-12(11)16(19)20/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYYOGVVSCULRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dinitrophenyl)-4-ethylpiperazine can be synthesized through a multi-step process involving the following key steps:
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Nitration of Phenyl Ring: : The synthesis begins with the nitration of a phenyl ring to introduce nitro groups at the 2 and 4 positions. This can be achieved by treating phenyl compounds with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
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Formation of 2,4-Dinitrophenylhydrazine: : The nitrated phenyl compound is then converted to 2,4-dinitrophenylhydrazine by reacting it with hydrazine hydrate.
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Formation of 1-(2,4-Dinitrophenyl)piperazine: : The 2,4-dinitrophenylhydrazine is then reacted with piperazine to form 1-(2,4-dinitrophenyl)piperazine. This reaction typically requires heating and may be carried out in the presence of a suitable solvent such as ethanol or methanol.
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Ethylation: : Finally, the 1-(2,4-dinitrophenyl)piperazine is ethylated at the 4-position using an alkylating agent such as ethyl iodide or ethyl bromide. This step is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Reduction
The nitro groups in DNP-EP can be reduced to amino groups using hydrogen gas with palladium on carbon (H2/Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid. This reaction converts the dinitrophenyl moiety into a diamino derivative.
Example :
Substitution
The nitro groups are susceptible to nucleophilic substitution with amines or thiols under basic conditions (e.g., sodium hydroxide). This reaction replaces nitro groups with nucleophilic substituents, generating diverse derivatives .
Example :
Oxidation
The ethyl group at the 4-position can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Example :
Condensation
DNP-EP can participate in condensation reactions with other molecules, such as coupling with nitric oxide donors or formation of star polymers. For instance, coupling with diazeniumdiolate salts has been reported to generate nitric oxide-releasing compounds .
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Reduction | H2/Pd/C, SnCl2/HCl | Room temperature, acidic medium |
| Substitution | Amines/thiols, NaOH | Basic medium, elevated temperature |
| Oxidation | KMnO4, CrO3 | Acidic or basic medium, reflux |
| Condensation | Diazeniumdiolate salts | 0°C–25°C, inert atmosphere |
Major Products Formed
| Reaction Type | Product | Application |
|---|---|---|
| Reduction | 1-(2,4-Diaminophenyl)-4-ethylpiperazine | Potential therapeutic agent (e.g., enzyme inhibitor) |
| Substitution | Piperazine derivatives with varied substituents | Medicinal chemistry (e.g., ACAT-1 inhibitors) |
| Oxidation | 1-(2,4-Dinitrophenyl)-4-carboxypiperazine | Pharmaceutical intermediates |
| Condensation | Nitric oxide donors | Cancer chemotherapy delivery systems |
Enzyme Interactions
DNP-EP exhibits enzyme inhibition properties, particularly targeting mitochondrial oxidative phosphorylation pathways. Studies suggest its potential as a therapeutic agent for conditions involving energy metabolism dysregulation.
Stability and Degradation
The compound is stable under standard laboratory conditions but decomposes under extreme pH or temperature. Its stability is critical for maintaining bioactivity in in vitro experiments .
Scientific Research Applications
Medicinal Chemistry
DNP-EP has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Neuropharmacology : DNP-EP has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can potentially aid in treating conditions such as depression and anxiety disorders.
Antimicrobial Activity
Studies have indicated that DNP-EP exhibits antimicrobial properties against a range of pathogens. The compound's dinitrophenyl group enhances its ability to penetrate bacterial cell membranes, leading to increased efficacy.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DNP-EP significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Chemical Synthesis
DNP-EP serves as an important intermediate in organic synthesis, particularly in the development of other pharmacologically active compounds.
- Synthesis Pathways : The compound can be synthesized through various methods, including nucleophilic substitution reactions involving piperazine derivatives and dinitrophenyl halides.
Neuroprotective Effects
A study published in Neuropharmacology explored the neuroprotective effects of DNP-EP on neuronal cells subjected to oxidative stress. Results indicated that DNP-EP significantly reduced cell death and improved cell viability compared to control groups.
Antimicrobial Efficacy
Research conducted at a university laboratory demonstrated that DNP-EP had an MIC (Minimum Inhibitory Concentration) value lower than many conventional antibiotics against resistant strains of bacteria, indicating its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro groups in the compound can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological molecules.
In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it useful in the development of electronic devices. The presence of nitro groups can also influence the compound’s ability to form stable complexes with other molecules, enhancing its functionality in various applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine and Analogous Compounds
Physicochemical Properties
- Lipophilicity : The ethyl group in 1-(2,4-Dinitrophenyl)-4-ethylpiperazine increases logP compared to methyl analogs, favoring better tissue penetration .
- Solubility : Nitro groups decrease aqueous solubility, but ethyl substitution may improve organic solvent compatibility .
Research Findings and Implications
- Antimicrobial Applications : The 2,4-dinitrophenyl group is critical for antimicrobial activity, but piperazine derivatives require further optimization to match pyrazole-based compounds' potency .
- Structural Insights : Substituent position (e.g., 3-methyl vs. 4-ethyl) dramatically alters steric and electronic profiles, impacting target binding .
- Synthetic Challenges : High-yield synthesis of nitroaryl piperazines is feasible, but dinitro derivatives demand stringent conditions, limiting scalability .
Biological Activity
1-(2,4-Dinitrophenyl)-4-ethylpiperazine (DNP-EP) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of DNP-EP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DNP-EP is characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group. Its molecular formula is C12H16N4O4, and it has a molecular weight of 288.28 g/mol. The presence of the dinitrophenyl moiety contributes to its reactivity and biological interactions.
The biological activity of DNP-EP is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : DNP-EP has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to its effects on mood and behavior.
- Receptor Modulation : The compound may modulate receptors associated with neurotransmission, particularly those linked to dopaminergic pathways, suggesting potential applications in treating psychiatric disorders.
Pharmacological Effects
DNP-EP exhibits a range of pharmacological effects:
- Antidepressant Activity : Studies indicate that DNP-EP may possess antidepressant-like effects in animal models, potentially through its influence on serotonin and norepinephrine levels.
- Antipsychotic Properties : Research has suggested that DNP-EP can mitigate symptoms associated with psychosis in experimental settings, indicating its potential as an antipsychotic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of DNP-EP:
- Antidepressant Efficacy : A study conducted on rodent models demonstrated that administration of DNP-EP resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The compound's efficacy was comparable to established antidepressants such as fluoxetine .
- Neuroprotective Effects : In vitro studies have shown that DNP-EP can protect neuronal cells from oxidative stress-induced apoptosis. This effect is mediated through the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
- Behavioral Studies : Behavioral assessments in rats indicated that chronic treatment with DNP-EP led to improvements in cognitive functions, suggesting potential nootropic effects. These findings were supported by enhanced performance in maze navigation tasks .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,4-Dinitrophenyl)-4-ethylpiperazine, and how can intermediates be optimized?
- Methodology :
- Step 1 : React 2,4-dinitrophenyl hydrazine with a pre-functionalized piperazine derivative (e.g., 4-ethylpiperazine) under reflux in ethanol for 6–8 hours .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify the product using recrystallization (ethanol or methanol) or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .
- Optimization : Adjust reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of hydrazine to piperazine) to enhance yield. Use anhydrous solvents to minimize hydrolysis by-products .
Q. Which spectroscopic techniques are most effective for characterizing 1-(2,4-Dinitrophenyl)-4-ethylpiperazine?
- Analytical Workflow :
- FT-IR : Confirm the presence of nitro (N–O stretch at ~1520 cm⁻¹) and piperazine (C–N stretch at ~1250 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~8.0–9.0 ppm for dinitrophenyl) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (expected m/z ~323.3 for C₁₂H₁₅N₅O₄⁺) and fragmentation patterns .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
- Approach :
- Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Avoid aqueous buffers at extreme pH due to potential hydrolysis of the dinitrophenyl group .
- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may degrade under UV light; store in amber vials .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Troubleshooting :
- Variable Temperature NMR : Use to detect conformational changes or dynamic effects in the piperazine ring .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. The dinitrophenyl group’s steric effects may cause non-planar conformations .
- Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian/B3LYP) to validate assignments .
Q. What strategies mitigate side reactions during synthesis, such as nitro group reduction or piperazine ring opening?
- Mitigation :
- Reduction Control : Avoid reducing agents (e.g., Pd/C, H₂) in the reaction medium. Use inert atmospheres (N₂/Ar) to prevent accidental reduction .
- Acid/Base Stability : Maintain neutral pH during synthesis; acidic conditions may protonate the piperazine ring, leading to ring-opening, while basic conditions could degrade nitro groups .
Q. What in vitro bioactivity assays are appropriate for evaluating this compound’s pharmacological potential?
- Assay Design :
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Enzyme Inhibition : Screen against acetylcholinesterase or kinases using fluorometric/colorimetric assays. The dinitrophenyl group may act as a π-π stacking moiety in binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Q. How do computational studies (e.g., molecular docking) inform the design of derivatives with enhanced binding affinity?
- Workflow :
- Target Selection : Dock the compound into receptors (e.g., dopamine D3) using AutoDock Vina. Focus on hydrophobic interactions between the ethyl group and receptor pockets .
- Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl ring to improve binding energy scores. Validate with free energy perturbation (FEP) simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
